
(2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid is a chemical entity that combines two distinct molecular structures The first part, (2R)-1-aminopropan-2-ol, is an amino alcohol, while the second part, (2S,3S)-2,3-dihydroxybutanedioic acid, is a dihydroxy acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-aminopropan-2-ol typically involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the desired stereochemistry is achieved.
For the preparation of (2S,3S)-2,3-dihydroxybutanedioic acid, one common method involves the oxidation of tartaric acid derivatives. This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide in an aqueous medium. The reaction conditions, including temperature and pH, are carefully controlled to obtain the desired dihydroxy acid.
Industrial Production Methods
In an industrial setting, the production of (2R)-1-aminopropan-2-ol may involve the catalytic hydrogenation of the corresponding nitrile or oxime. This process is typically carried out in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
The industrial production of (2S,3S)-2,3-dihydroxybutanedioic acid often involves the microbial fermentation of glucose using specific strains of bacteria or fungi. This biotechnological approach allows for the efficient and sustainable production of the dihydroxy acid on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-aminopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding amino ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
(2S,3S)-2,3-dihydroxybutanedioic acid can undergo reactions such as:
Esterification: The dihydroxy acid can react with alcohols in the presence of acid catalysts to form esters.
Dehydration: The compound can undergo dehydration to form anhydrides or lactones under acidic conditions.
Complexation: The dihydroxy acid can form complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Catalysts: Palladium, platinum, acid catalysts.
Major Products Formed
Oxidation Products: Amino ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halides, esters.
Esterification Products: Esters.
Dehydration Products: Anhydrides, lactones.
Complexation Products: Metal complexes.
Applications De Recherche Scientifique
(2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a chiral building block in the synthesis of various organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. It can serve as a substrate or inhibitor in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in drug development and as a potential treatment for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mécanisme D'action
The mechanism of action of (2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The dihydroxy acid moiety can chelate metal ions and participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-aminopropan-2-ol: Similar compounds include other amino alcohols like serinol and ethanolamine.
(2S,3S)-2,3-dihydroxybutanedioic acid: Similar compounds include other dihydroxy acids like malic acid and citric acid.
Uniqueness
The uniqueness of (2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid lies in its combination of an amino alcohol and a dihydroxy acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
921752-41-2 |
|---|---|
Formule moléculaire |
C7H15NO7 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
(2R)-1-aminopropan-2-ol;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.C3H9NO/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3,5H,2,4H2,1H3/t1-,2-;3-/m01/s1 |
Clé InChI |
JGOGRTKEDUDETC-ORKYBCFVSA-N |
SMILES isomérique |
C[C@H](CN)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(CN)O.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


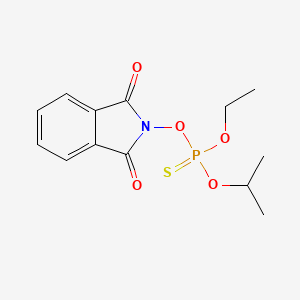
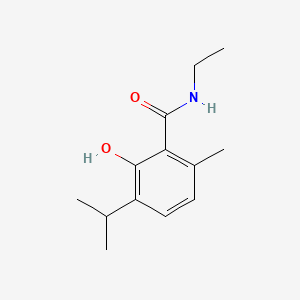
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
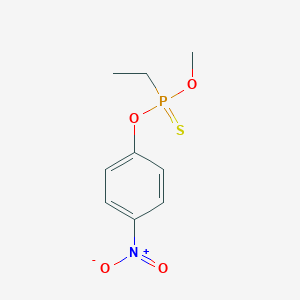
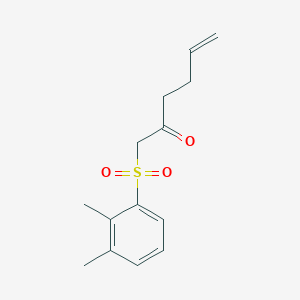
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
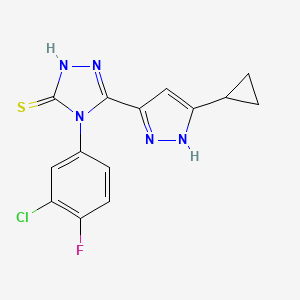
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)

![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
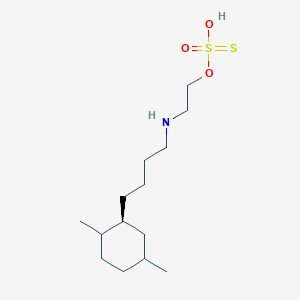
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)

